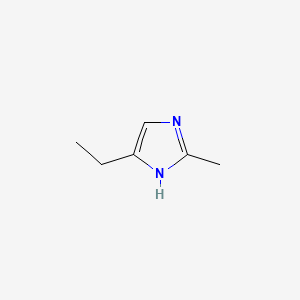

2-甲基-4-乙基咪唑

描述

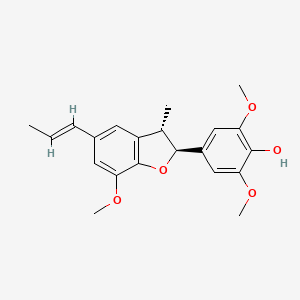

2-Methyl-4-ethylimidazole is a colorless to yellowish liquid with an amine-like odor . It is a versatile intermediate with a variety of applications . It can be used as a building block for active ingredients as well as in epoxy curing . It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals .

Synthesis Analysis

Imidazole is an interesting class of basic heterocyclic compounds in nature. Its main use is as a precursor material for the synthesis of other more complex compounds . Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The detailed description of the crystal structure of 2-methylimidazole includes information on the symmetry of the analyzed crystal, the values of the bond distances and the angles as well as hydrogen bond interaction analysis .Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis

2-Methyl-4-ethylimidazole has a molecular weight of 110.16 . It is a solid at 20°C and has a density of 0.975 g/mL at 25°C . It has a melting point of 47-54°C and a boiling point of 292-295°C .科学研究应用

Carbon Capture and Storage (CCS)

2-Methyl-4-ethylimidazole: is being explored as an absorbent in Carbon Capture and Storage (CCS) technology. This technology is considered one of the most effective short-term solutions for reducing atmospheric CO2 concentrations. The compound’s potential lies in its low cost, fast absorption rate, and high stability, making it a promising candidate for CCS applications .

Chemical Synthesis

In the realm of chemical synthesis, 2-Methyl-4-ethylimidazole serves as a catalyst or a component in various reactions. It’s used due to its unique chemical properties that can influence reaction rates and outcomes .

Thermoset Plastics

The compound is utilized in the synthesis of thermoset plastics , particularly as a catalyst in the curing process. It helps in synthesizing thermosets using methylhexahydrophthalic anhydride (MHHPA) curing agents, which are important for creating materials with desired thermal and mechanical properties .

安全和危害

未来方向

属性

IUPAC Name |

5-ethyl-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAHASMJDOMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458228 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-methyl-1H-imidazole | |

CAS RN |

29239-89-2 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?

A1: 2-Methyl-4-ethylimidazole acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, 2-Methyl-4-ethylimidazole contributes to stronger and more reliable solder joints.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

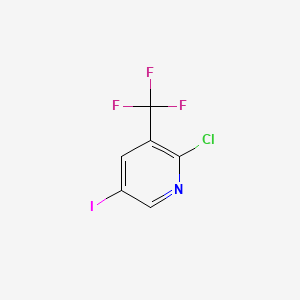

![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)

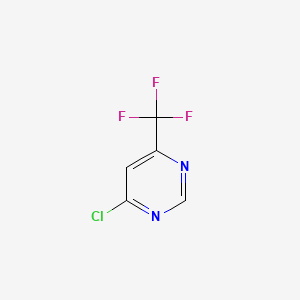

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)